molecular formula C16H24N2O3S B2474802 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide CAS No. 955232-66-3

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide

Cat. No.: B2474802
CAS No.: 955232-66-3
M. Wt: 324.44
InChI Key: JXSPSYYDSDWTOG-UHFFFAOYSA-N
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Description

  • Reactants: Propylsulfonyl chloride.

  • Conditions: Utilization of a base (e.g., pyridine) to facilitate the sulfonylation reaction.

  • Formation of the Butyramide Moiety:

    • Reactants: Butyryl chloride.

    • Conditions: Amide formation under basic conditions.

  • Industrial Production Methods:

    For large-scale production, the process may be optimized to increase yield and purity. This often involves:

    • Optimization of Reaction Conditions: Such as temperature, pH, and reaction time.

    • Purification Techniques: Including crystallization, distillation, or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves multi-step organic synthesis techniques. One common method includes:

    • Formation of Isoquinoline Core:

      • Reactants: A suitable precursor such as an ortho-aminobenzyl halide.

      • Conditions: Cyclization under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • Converts specific functional groups to their oxidized forms.

      • Common Reagents: Potassium permanganate, chromium trioxide.

    • Reduction:

      • Converts ketones or other functional groups to alcohols.

      • Common Reagents: Sodium borohydride, lithium aluminum hydride.

    • Substitution:

      • Functional group substitution on the isoquinoline ring or the sulfonyl group.

      • Common Reagents: Halogenating agents, nucleophiles.

    Major Products Formed:

    • Oxidation Products: Carboxylic acids or sulfoxides.

    • Reduction Products: Alcohol derivatives.

    • Substitution Products: Various derivatives depending on the substituent added.

    Scientific Research Applications

    Chemistry:

    • Catalysis: Isoquinoline derivatives often serve as catalysts in organic reactions.

    • Material Science: Used in the synthesis of novel materials due to their structural properties.

    Biology and Medicine:

    • Biochemical Studies: Used as probes to study enzyme activities and cellular processes.

    Industry:

    • Agriculture: Compounds with sulfonyl groups are used in the development of agrochemicals.

    • Polymer Science: Utilized in the production of specialty polymers and materials.

    Mechanism of Action

    Molecular Targets:

    The compound often interacts with specific enzymes or receptors in biological systems, potentially altering their function.

    Pathways Involved:

    May modulate signaling pathways, leading to various biological effects depending on the context of use.

    Comparison with Similar Compounds

    • N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:

      • Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.

    • N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide:

      • Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.

    This concludes a detailed look into the fascinating compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide. Its unique structure and versatile reactivity make it a valuable compound in various fields of scientific research.

    Properties

    IUPAC Name

    N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24N2O3S/c1-3-5-16(19)17-15-7-6-13-8-9-18(12-14(13)11-15)22(20,21)10-4-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JXSPSYYDSDWTOG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)CCC)C=C1
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H24N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    324.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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